molecular formula C15H19N3OS B12857456 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Cat. No.: B12857456
M. Wt: 289.4 g/mol
InChI Key: NWVRGFDNKFSBCC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic propionamide derivative characterized by a central propionamide backbone substituted with a 3,4-dimethylphenylamino group and a 4-methylthiazol-2-yl moiety. While its specific pharmacological targets remain under investigation, structural analogs highlight possible applications in modulating G protein-coupled receptors (GPCRs) or enzyme systems.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(3,4-dimethylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C15H19N3OS/c1-9-5-6-13(7-10(9)2)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19)

InChI Key

NWVRGFDNKFSBCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction where a suitable phenylamine reacts with a halogenated precursor.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the amide group.

    Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s propionamide core is shared with several pharmacologically active molecules, but its substituents distinguish it from analogs. Below is a comparative analysis:

Table 1: Structural Comparison of Propionamide Derivatives
Compound Name Core Structure Key Substituents Pharmacological Relevance
Target Compound Propionamide 3,4-Dimethylphenylamino, 4-methylthiazol-2-yl Hypothesized GPCR modulation
Impurity-A () Propionamide Benzyl, hydroxy, phenyl, acetylaminophenoxy Impurity in synthesis processes
4P-PDOT () Propionamidotetraline Phenyl, tetraline ring Melatonin receptor antagonist
TAK375 () Propionamide Indeno-furan, ethyl group Melatonin receptor agonist

Functional Differences and Implications

  • Target Compound vs. Impurity-A: While both share a propionamide backbone, Impurity-A’s benzyl and acetylaminophenoxy groups suggest greater structural complexity, likely contributing to its role as a synthetic byproduct rather than a therapeutic agent. The target compound’s 4-methylthiazol group may enhance metabolic stability compared to Impurity-A’s labile hydroxy and acetylaminophenoxy moieties .
  • Comparison with 4P-PDOT and TAK375: 4P-PDOT (4-phenyl-2-propionamidotetraline) incorporates a tetraline ring, favoring melatonin receptor antagonism. The target compound’s thiazole and dimethylphenyl groups may confer selectivity for non-melatonin GPCRs due to steric and electronic differences . TAK375 (a melatonin agonist) utilizes an indeno-furan substituent for receptor binding.

Hypothesized Pharmacological Advantages

Metabolic Stability : The 4-methylthiazol group in the target compound may reduce cytochrome P450-mediated oxidation compared to Impurity-A’s hydroxy-containing structure.

Receptor Selectivity: Unlike 4P-PDOT or TAK375, the dimethylphenyl and thiazol substituents could shift target engagement toward non-melatonin GPCRs, such as serotonin or dopamine receptors, though experimental validation is required.

Biological Activity

2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19N3OS
  • Molecular Weight : 289.4 g/mol
  • CAS Number : 1008622-66-9

The biological activity of this compound can be attributed to its structural components, particularly the thiazole moiety and the dimethylphenylamino group. These features are known to influence various biological pathways:

  • Antitumor Activity : Compounds containing thiazole rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl can enhance these effects by stabilizing interactions with target proteins involved in cell proliferation and survival .
  • Anticonvulsant Effects : Similar thiazole derivatives have demonstrated anticonvulsant properties in animal models. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can lead to increased efficacy in seizure models .
  • CDK Inhibition : Recent studies on related thiazole compounds indicate that they can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell growth and increased apoptosis .

Biological Activity Data

Activity TypeReferenceObserved Effect
Antitumor IC50 values less than doxorubicin
Anticonvulsant Significant protection in seizure models
CDK Inhibition Potent selective inhibition of CDK4/6

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of various thiazole derivatives, including those similar to 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide, against human cancer cell lines such as A431 and HT29. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapy agents, suggesting its potential as an effective anticancer agent .

Case Study 2: Anticonvulsant Activity Assessment

In a controlled experiment, the anticonvulsant properties of a series of thiazole derivatives were assessed using the pentylenetetrazole (PTZ) model in rodents. The results showed that compounds similar to 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide provided substantial protection against seizures, indicating a promising avenue for further research into treatment options for epilepsy .

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